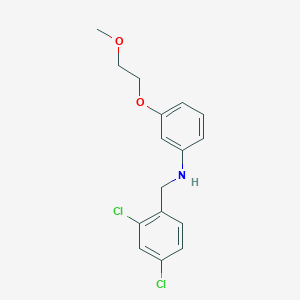
N-(2,4-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline
Übersicht
Beschreibung
N-(2,4-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline (DCBE) is an aniline derivative and a member of the benzyl amine family. It is widely used in the synthesis of various compounds and as a precursor in the manufacture of drugs, dyes and fragrances. In recent years, DCBE has gained attention due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Computational Modeling and Antioxidant Activities
N-(2,4-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline and similar compounds have been explored in computational modeling and have demonstrated notable antioxidant activities. A study by Demehin (2021) on substituted N-(methoxysalicylidene) anilines, a related group of compounds, showcased the use of computational methods like Density Functional Theory to understand their structure and properties, revealing their potential as antioxidants (Demehin, 2021).
Synthesis and Structure in Dendrimer Research
The compound has potential applications in the field of dendrimer synthesis, as illustrated in a study by Morar et al. (2018). They investigated novel dendrimers incorporating 4-(n-octyloxy)aniline, a chemically related compound, highlighting its role in the synthesis and structural analysis of dendritic melamines (Morar et al., 2018).
Antibacterial and Antifungal Activities
Research by Reisner and Borick (1955) on N-(2-hydroxy-5-chlorobenzyl)-anilines, which are structurally similar, found that these compounds possess significant antibacterial and antifungal properties. This indicates a potential application of N-(2,4-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline in developing antimicrobial agents (Reisner & Borick, 1955).
Palladium-Catalyzed Amination
A study by Wolfe and Buchwald (2003) on palladium-catalyzed amination of aryl halides, including compounds similar to N-(2,4-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline, demonstrates its potential use in organic synthesis processes. This method can be crucial for constructing complex organic molecules (Wolfe & Buchwald, 2003).
Eigenschaften
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-3-(2-methoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO2/c1-20-7-8-21-15-4-2-3-14(10-15)19-11-12-5-6-13(17)9-16(12)18/h2-6,9-10,19H,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEDTDKOWWWNEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)NCC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



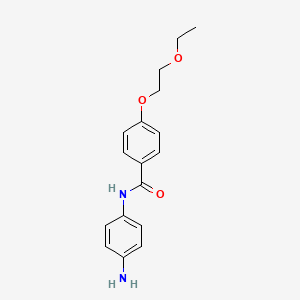
![3-[(2-Chlorobenzyl)amino]propanenitrile](/img/structure/B1385187.png)
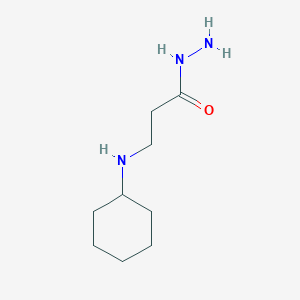
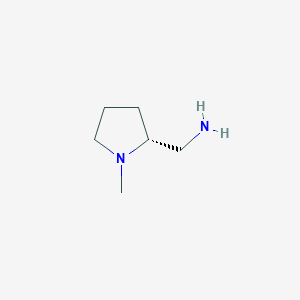
![3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-methylpropanamide](/img/structure/B1385195.png)
![3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide](/img/structure/B1385196.png)
![3-{[4-(Diethylamino)benzyl]amino}propanenitrile](/img/structure/B1385197.png)
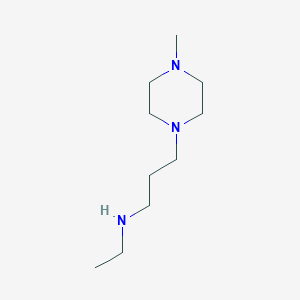
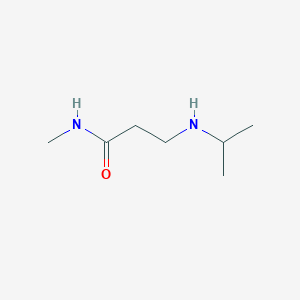
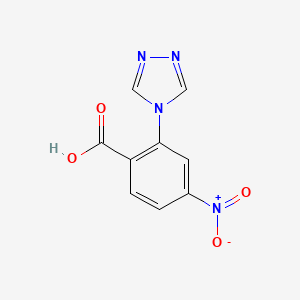
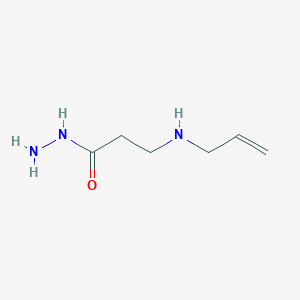
![N-[2-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline](/img/structure/B1385203.png)
![3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1385206.png)
![3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanohydrazide](/img/structure/B1385208.png)